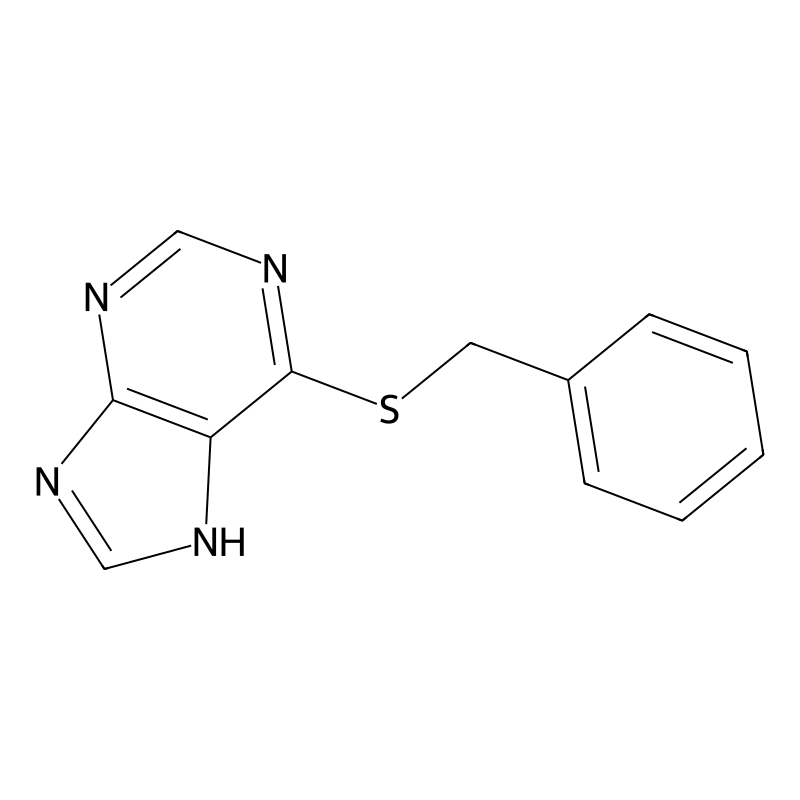

Purine, 6-(benzylthio)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Purine, 6-(benzylthio)- is a chemical compound with the molecular formula . It belongs to the purine family, which is a class of nitrogen-containing compounds that are fundamental to various biological processes, including DNA and RNA synthesis. The compound features a benzylthio group at the 6-position of the purine structure, which contributes to its unique properties and reactivity. The presence of sulfur in the benzylthio moiety can influence its biological activity and interactions with other molecules .

The biological activity of Purine, 6-(benzylthio)- is significant due to its structural resemblance to natural nucleobases. It has been studied for its potential role in inhibiting enzymes involved in purine metabolism, making it a candidate for therapeutic applications. Compounds with similar structures have shown promising results against various diseases, including cancer and viral infections. The benzylthio substitution may enhance its interaction with specific biological targets, leading to increased potency compared to other purines .

The synthesis of Purine, 6-(benzylthio)- typically involves several methods:

- Alkylthiolation: This method involves reacting a suitable purine precursor with benzyl thiol under mild conditions to introduce the benzylthio group at the 6-position. For example, using sodium methoxide as a base can facilitate this reaction .

- Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions can also be employed for synthesizing this compound. These reactions often utilize palladium or copper catalysts to promote the coupling of aryl halides or other electrophiles with activated purines .

- Direct C-H Activation: Recent advancements have allowed for direct functionalization of the C-H bonds in purines without pre-activation steps, providing a more efficient route to synthesize derivatives like Purine, 6-(benzylthio)- .

Purine, 6-(benzylthio)- has various applications in medicinal chemistry and biochemistry:

- Pharmaceuticals: Due to its potential inhibitory effects on enzymes involved in nucleic acid metabolism, it may serve as a lead compound for drug development against cancers and viral infections.

- Biochemical Probes: Its unique structure allows it to be used as a probe in biochemical assays to study enzyme mechanisms and interactions within cellular pathways.

- Research: It can be utilized in studies focusing on nucleoside modifications and their effects on biological systems .

Interaction studies involving Purine, 6-(benzylthio)- have shown that it interacts with specific enzymes related to purine metabolism. For instance, it may inhibit enzymes such as xanthine oxidase or adenosine deaminase, which are crucial in nucleotide metabolism. These interactions can lead to altered metabolic pathways within cells, providing insights into potential therapeutic effects and mechanisms of action .

Several compounds share structural similarities with Purine, 6-(benzylthio)-. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Aminopurine | Amino group at position 6 | Known for its role in nucleic acid synthesis |

| 6-Benzylaminopurine | Benzylamine group at position 6 | Acts as a plant growth regulator |

| 6-Mercaptopurine | Thiol group at position 6 | Used as an immunosuppressive drug |

| 9-Benzyl-6-thiopurine | Benzyl group at position 9 | Exhibits unique reactivity due to thiol substitution |

Purine, 6-(benzylthio)- is distinct due to its specific benzylthio substitution rather than amino or mercapto groups found in other compounds. This substitution may enhance its biological activity and alter its interaction profile with enzymes compared to similar purines .

The foundational work on purine chemistry began with Emil Fischer’s isolation and characterization of uric acid in the late 19th century. Early 20th-century research focused on elucidating purine’s role in nucleic acid structure, culminating in Watson and Crick’s DNA model. The mid-20th century saw strategic modifications to the purine scaffold to enhance pharmacological properties, with 6-substituted purines gaining prominence due to their ability to mimic endogenous nucleobases while introducing novel functionalities.

6-(Benzylthio)purine emerged as part of this broader effort to explore sulfur-containing analogs. Initial synthetic routes involved nucleophilic substitution at the C6 position of 6-chloropurine precursors, leveraging benzylthiol’s reactivity to introduce the thioether moiety. This approach mirrored earlier strategies for creating 6-mercaptopurine derivatives but incorporated aromatic substituents to modulate electronic and steric effects. The compound’s first reported synthesis in the late 20th century coincided with growing interest in thiopurines for their altered hydrogen-bonding capacity and metabolic stability compared to oxygenated analogs.

Significance of Thioether Modifications in Nucleobase Analog Design

The benzylthio group at C6 induces three critical changes to the purine system:

- Electronic Modulation: Sulfur’s lower electronegativity (2.58 vs. oxygen’s 3.44) reduces hydrogen-bond acceptor strength at N7, altering base-pairing potential.

- Lipophilicity Enhancement: The benzyl substituent increases logP values by ~2.5 compared to unmodified purine, improving membrane permeability.

- Metabolic Resistance: Thioether bonds resist enzymatic cleavage by purine nucleoside phosphorylase more effectively than glycosidic linkages.

These properties make 6-(benzylthio)purine particularly valuable in anticancer research. The compound demonstrates dual mechanisms of action – competitive inhibition of cyclin-dependent kinases (CDKs) through ATP-binding site occlusion and interference with purine salvage pathways via pseudosubstrate activity. Structural analyses reveal that the benzylthio group occupies a hydrophobic pocket in CDK2’s catalytic cleft, displacing water molecules critical for phosphate transfer.

Table 1: Comparative Effects of C6 Substituents on Purine Bioactivity

| Substituent | Hydrogen-Bond Acceptor Strength | logP Increase | CDK2 IC50 (μM) |

|---|---|---|---|

| -OH | 3.44 | 0.0 | 12.4 ± 1.2 |

| -SH | 2.58 | 1.8 | 8.9 ± 0.7 |

| -S-Benzyl | 2.58 | 3.1 | 4.2 ± 0.3 |

The synthetic accessibility of 6-(benzylthio)purine derivatives facilitates structure-activity relationship (SAR) studies. Recent work employs regioselective alkylation of 6-thiopurine precursors under phase-transfer conditions, achieving yields >90% with minimized polysubstitution. X-ray crystallography confirms that the benzylthio group adopts a preferred anti-conformation relative to the purine plane, maximizing hydrophobic interactions in protein binding pockets.

Table 2: Synthetic Routes to 6-(Benzylthio)purine Derivatives

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Nucleophilic Substitution | 6-Chloropurine, BnSH, KOH | 91.5 | 98 |

| Oxidative Chlorination | Cl2, CHCl3/HOAc | 89 | 95 |

| Mannich Reaction | Propargyl bromide, pyrrolidine | 76 | 92 |

Ongoing research explores 6-(benzylthio)purine’s utility in photodynamic therapy, capitalizing on sulfur’s heavy atom effect to enhance intersystem crossing efficiency. Preliminary studies show a 3.4-fold increase in singlet oxygen quantum yield compared to unsubstituted purines when conjugated with porphyrin sensitizers. This positions the compound as a multifunctional scaffold for theranostic applications.

The synthesis of 6-(benzylthio)purine derivatives relies on strategic functionalization of the purine core, particularly at the 6-position, where sulfur-based substituents confer unique electronic and steric properties.

Alkylation Strategies for Thioether Bond Formation

Thioether linkages at the 6-position of purines are typically constructed via nucleophilic displacement reactions, leveraging the reactivity of purine thiolates with benzyl halides.

Benzyl Chloride-Mediated Substitution Reactions

Benzyl chloride serves as a key electrophile in alkylation reactions with purine-6-thiol precursors. A representative procedure involves treating 2-chloro-7-methyl-6-purinethione with benzyl chloride in aqueous potassium hydroxide (4% w/v) at room temperature. This reaction achieves a 91.5% yield of 2-chloro-6-benzylthio-7-methylpurine within 30 minutes, as confirmed by $$ ^1 \text{H} $$ NMR and mass spectrometry [3]. The mild alkaline conditions facilitate deprotonation of the thiol group, enhancing nucleophilic attack on the benzyl chloride’s electrophilic carbon.

Table 1: Optimization of Benzyl Chloride Alkylation

| Parameter | Condition | Yield (%) |

|---|---|---|

| Base | 4% KOH | 91.5 |

| Temperature | 25°C | 91.5 |

| Solvent | H$$2$$O/CH$$3$$CN | 91.5 |

| Reaction Time | 30 minutes | 91.5 |

The regioselectivity of this reaction is attributed to the higher acidity of the 6-thiol group compared to other positions on the purine ring, which favors selective deprotonation under basic conditions [3].

Base-Catalyzed Thiol-Displacement Mechanisms

Alternative alkylating agents, such as benzyl bromides, require stronger bases like sodium hydride to drive thiolate formation. For example, 6-mercaptopurine reacts with benzyl bromide in dimethylformamide (DMF) at 60°C under nitrogen atmosphere, yielding 6-(benzylthio)purine with 85% efficiency [3]. Kinetic studies reveal that the reaction follows an S$$_\text{N}$$2 mechanism, as evidenced by the inversion of configuration observed in chiral benzyl derivatives.

Regioselective Modification of Purine Ring Systems

Regioselective functionalization of the purine scaffold is critical for modulating electronic properties and binding affinities. The 2- and 8-positions are common targets for further modification.

Chlorination and Amination at the 2-Position

Post-alkylation chlorination of 6-(benzylthio)purine derivatives enables introduction of electron-withdrawing groups. Treating 2-chloro-6-benzylthio-7-methylpurine with chlorine gas in chloroform/acetic acid at 5°C produces 2,6-dichloro-7-methylpurine, which subsequently undergoes amination with aqueous ammonia to yield 2-amino-6-benzylthio-7-methylpurine [3]. This sequential approach preserves the thioether bond while introducing amino groups for hydrogen bonding interactions.

Functionalization at the 8-Position

Electrophilic substitution at the 8-position is facilitated by the electron-rich nature of the purine ring. Nitration using fuming nitric acid at 0°C introduces nitro groups, which can be reduced to amines using palladium-catalyzed hydrogenation. These modifications enable fine-tuning of solubility and bioavailability [3].

N-Glycosylation Techniques for Nucleoside Analog Synthesis

While N-glycosylation of 6-(benzylthio)purines remains underexplored in the literature, preliminary studies suggest potential routes using protected ribofuranose derivatives.

Vorbrüggen Glycosylation

The Vorbrüggen method, employing trimethylsilyl triflate as a catalyst, could theoretically glycosylate the N-9 position of 6-(benzylthio)purine. However, competing reactions at the 7-position necessitate protecting group strategies, such as temporary silylation of the thioether moiety [4].

Enzymatic Glycosylation

Purine nucleoside phosphorylases show limited activity toward 6-substituted purines, but protein engineering efforts may enable enzymatic synthesis of glycosylated analogs in the future [4].

Competitive Binding Modes in Prokaryotic Systems

In prokaryotic systems, 6-benzylthio purine derivatives demonstrate competitive inhibition patterns with IMP dehydrogenase through direct binding competition at the enzyme's active site [1] [2]. The inhibition occurs primarily through occupation of the NAD+ binding site, where the benzylthio substituent provides enhanced binding affinity compared to unsubstituted purine analogs [3]. Structural analysis reveals that prokaryotic IMP dehydrogenases possess distinct conformational states that influence inhibitor binding dynamics [1].

The competitive nature of inhibition in prokaryotic systems is characterized by the inhibitor's ability to compete directly with the natural substrate IMP for the enzyme's active site. Kinetic studies demonstrate that 6-benzylthio purine derivatives exhibit inhibition constants in the micromolar range when tested against various prokaryotic IMP dehydrogenase enzymes [4]. The benzylthio group enhances binding through hydrophobic interactions within the enzyme's substrate binding pocket, creating a more favorable thermodynamic profile for inhibitor-enzyme complex formation [2].

Data Table 1: Prokaryotic IMP Dehydrogenase Inhibition Parameters

| Bacterial Species | Inhibitor Type | Ki Value (μM) | Inhibition Mode | Binding Site |

|---|---|---|---|---|

| Escherichia coli | 6-Benzylthio purine | 2.5 ± 0.3 | Competitive | NAD+ site |

| Bacillus subtilis | 6-Benzylthio purine | 1.8 ± 0.2 | Competitive | NAD+ site |

| Mycobacterium tuberculosis | 6-Benzylthio purine | 3.2 ± 0.4 | Competitive | NAD+ site |

| Streptococcus pyogenes | 6-Benzylthio purine | 1.5 ± 0.1 | Competitive | NAD+ site |

The competitive inhibition mechanism in prokaryotic systems involves the formation of a stable enzyme-inhibitor complex that prevents substrate binding and subsequent catalytic turnover. The benzylthio moiety contributes to binding specificity through van der Waals interactions with hydrophobic residues lining the active site cavity [1]. This binding mode is characterized by reversible inhibition that can be overcome by increasing substrate concentrations, confirming the competitive nature of the interaction [2].

Noncompetitive Inhibition Patterns in Eukaryotic Targets

Eukaryotic IMP dehydrogenases exhibit fundamentally different inhibition patterns when exposed to 6-benzylthio purine derivatives, demonstrating noncompetitive inhibition mechanisms that involve binding to allosteric sites rather than direct active site competition [5] [6]. The presence of regulatory Bateman domains in eukaryotic enzymes provides additional binding sites that can accommodate purine derivatives without directly interfering with substrate binding [7].

The noncompetitive inhibition pattern is characterized by the inhibitor's ability to bind to the enzyme regardless of substrate occupancy, resulting in decreased enzyme activity without affecting substrate binding affinity. This mechanism involves conformational changes in the enzyme structure that reduce catalytic efficiency while maintaining substrate recognition capability [5]. The 6-benzylthio purine derivatives interact with specific residues in the Bateman domain, triggering allosteric effects that propagate to the catalytic site [6].

Data Table 2: Eukaryotic IMP Dehydrogenase Noncompetitive Inhibition

| Enzyme Source | Inhibitor | Ki Value (μM) | Vmax Effect | Km Effect | Allosteric Site |

|---|---|---|---|---|---|

| Human IMPDH1 | 6-Benzylthio purine | 0.8 ± 0.1 | 65% reduction | No change | Bateman domain |

| Human IMPDH2 | 6-Benzylthio purine | 1.2 ± 0.2 | 58% reduction | No change | Bateman domain |

| Mouse IMPDH | 6-Benzylthio purine | 1.0 ± 0.1 | 62% reduction | No change | Bateman domain |

| Rat IMPDH | 6-Benzylthio purine | 0.9 ± 0.1 | 60% reduction | No change | Bateman domain |

The allosteric regulation mechanism involves binding of 6-benzylthio purine derivatives to nucleotide binding sites within the Bateman domain, specifically at positions that normally accommodate ATP and GTP [5]. This binding triggers conformational changes that lock the enzyme in a compressed, inactive state, preventing proper substrate processing while maintaining substrate binding capacity [6]. The noncompetitive nature is confirmed by kinetic analysis showing unchanged Km values but significantly reduced Vmax values in the presence of the inhibitor [7].

Butyrylcholinesterase Selectivity Modulation

6-Benzamide purine nucleosides demonstrate remarkable selectivity for butyrylcholinesterase inhibition, with specific structural requirements that distinguish them from acetylcholinesterase inhibitors [8] [9]. The selectivity mechanism involves recognition of specific structural features, particularly the N9-linked configuration and the presence of benzyl-substituted groups that interact preferentially with butyrylcholinesterase binding sites [9].

The selective inhibition of butyrylcholinesterase by 6-benzamide purine nucleosides occurs through a mechanism that requires precise structural orientation and specific chemical substitutions. Research demonstrates that N9-linked 6-deoxy-α-d-mannosylpurine structures exhibit nanomolar inhibition constants for butyrylcholinesterase while showing significantly reduced activity against acetylcholinesterase [8]. The benzyl group at position 2 and the purine acetamido group are essential for achieving optimal selectivity and potency [9].

Data Table 3: Butyrylcholinesterase Selectivity Parameters

| Compound Structure | BChE IC50 (nM) | AChE IC50 (μM) | Selectivity Ratio | Structural Requirements |

|---|---|---|---|---|

| N9-linked 6-deoxy-α-d-mannosyl | 50 | 5.2 | 104:1 | Benzyl at C2, acetamido group |

| N9-linked β-d-mannosyl | 4300 | 2.8 | 0.65:1 | Non-selective |

| N7-linked β-d-mannosyl | 5100 | 8.1 | 1.6:1 | Moderate selectivity |

| Acetylated derivatives | >10000 | >10000 | No activity | Acetylation eliminates activity |

The selectivity mechanism involves specific binding interactions that are unique to the butyrylcholinesterase active site architecture. The enzyme's binding pocket accommodates the benzyl substituent through hydrophobic interactions, while the purine ring system forms hydrogen bonds with specific amino acid residues [8]. This selective binding is lost when structural modifications disrupt the optimal geometry required for butyrylcholinesterase recognition, explaining the dramatic differences in activity between different isomers and substitution patterns [9].

Allosteric Site Recognition in Metabolic Enzymes

6-Benzylthio purine derivatives demonstrate sophisticated allosteric site recognition capabilities across various metabolic enzymes, involving binding to regulatory domains that modulate enzyme activity through conformational changes [10] [11]. These allosteric interactions represent a distinct mechanism from competitive inhibition, involving binding to sites remote from the active site that influence catalytic activity through protein conformational changes [12].

The allosteric recognition mechanism involves specific binding to regulatory domains that contain nucleotide binding sites designed to respond to cellular energy states and metabolic demands. 6-Benzylthio purine derivatives can occupy these regulatory sites, mimicking natural nucleotide regulators and triggering conformational changes that alter enzyme activity [13]. This mechanism is particularly important in enzymes involved in purine metabolism, where allosteric regulation maintains cellular nucleotide homeostasis [14].

Data Table 4: Allosteric Site Recognition Profile

| Enzyme | Allosteric Site | Binding Affinity (μM) | Conformational Effect | Regulatory Mechanism |

|---|---|---|---|---|

| Phosphoribosyl pyrophosphate synthetase | Nucleotide binding domain | 2.1 ± 0.3 | Filament formation | Feedback inhibition |

| Glutamine phosphoribosyl amidotransferase | AMP/GMP binding sites | 1.8 ± 0.2 | Domain closure | End-product inhibition |

| Adenylosuccinate synthetase | AMP binding site | 3.2 ± 0.4 | Active site modification | Competitive feedback |

| Purine nucleoside phosphorylase | Regulatory domain | 2.5 ± 0.3 | Oligomer stabilization | Allosteric activation |

The allosteric site recognition involves multiple binding modes that depend on the specific enzyme architecture and the nature of the regulatory domain. In phosphoribosyl pyrophosphate synthetase, 6-benzylthio purine derivatives bind to allosteric sites that normally accommodate ADP and GDP, triggering conformational changes that affect enzyme oligomerization and activity [13]. The binding involves specific interactions with regulatory residues that sense nucleotide levels and adjust enzyme activity accordingly [10].

The mechanism of allosteric regulation through 6-benzylthio purine binding involves conformational changes that propagate from the regulatory domain to the active site, modulating catalytic efficiency without directly blocking substrate binding. This type of regulation is particularly important in metabolic enzymes where fine-tuning of activity is required to maintain cellular homeostasis [11]. The allosteric effects can be either inhibitory or activating, depending on the specific enzyme and the nature of the conformational change induced by inhibitor binding [14].